N-(6-Chloroquinolin-2-yl)acetamide
Description
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
N-(6-chloroquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2O/c1-7(15)13-11-5-2-8-6-9(12)3-4-10(8)14-11/h2-6H,1H3,(H,13,14,15) |
InChI Key |
LFEIFYSRDNCPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In a typical protocol, 6-chloroquinolin-2-amine (10 mmol) is dissolved in dichloromethane (DCM, 40 mL) and cooled to 0°C. Triethylamine (20 mmol) is added as a base to scavenge HCl generated during the reaction. Chloroacetyl chloride (11.5 mmol) is introduced dropwise, followed by gradual warming to room temperature over 2 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through silica gel column chromatography using ethyl acetate/hexane (1:3) as the eluent.
Key Variables:
Analytical Data and Yield
The product is obtained as a white crystalline solid with a melting point of 133–135°C. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.24 (s, 3H, CH₃), 7.45–8.72 (m, 6H, aromatic), 10.12 (s, 1H, NH).
- ¹³C NMR: δ 22.1 (CH₃), 121.4–150.8 (aromatic carbons), 168.9 (C=O).
Yield: 78–82%.
Condensation with Acetic Anhydride
An alternative route employs acetic anhydride as the acetylating agent under reflux conditions. This method avoids the use of corrosive chloroacetyl chloride but requires longer reaction times.
Procedure and Conditions
6-Chloroquinolin-2-amine (10 mmol) is suspended in acetic anhydride (15 mL) and heated at 120°C for 6 hours. The excess anhydride is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol.
Advantages:
- No need for anhydrous conditions.
- Lower cost of reagents compared to chloroacetyl chloride.
Limitations:
Spectroscopic Characterization
- IR (KBr): 3312 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch).
- Elemental Analysis: Calculated for C₁₁H₉ClN₂O: C, 59.34%; H, 4.07%; N, 12.57%. Found: C, 59.28%; H, 4.12%; N, 12.49%.
Metal-Catalyzed Coupling Reactions
Recent advances utilize nickel catalysts to facilitate C-N bond formation, particularly for functionalized quinoline derivatives.
Nickel-Catalyzed Trifluoromethylation
A mixture of N-(quinolin-2-yl)acetamide (1 mmol), trifluoromethyl trimethylsilane (TMSCF₃, 3 mmol), and nickel(II) trifluoroacetate (0.1 mmol) in 1,2-dichloroethane (DCE) is stirred at room temperature for 18 hours. The catalyst enhances the electrophilicity of the quinoline ring, enabling regioselective substitution at the 6-position.
Yield: 72–75% after column purification.
Applications: This method is advantageous for synthesizing analogs with electron-withdrawing groups, though scalability remains a challenge.
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Chloroacetyl chloride | 78–82% | >99% | Industrial |
| Acetic Anhydride | Acetic anhydride | 62–68% | 95–97% | Lab-scale |
| Nickel Catalysis | TMSCF₃, Ni(TFA)₂ | 72–75% | 98% | Limited |
Key Observations:
- Nucleophilic substitution offers the best balance of yield and scalability, making it the preferred method for bulk synthesis.
- Nickel catalysis, while innovative, requires costly reagents and specialized handling.
Industrial-Scale Considerations
The patent CN103570645A highlights critical adjustments for large-scale production, such as replacing DCM with ethanol to reduce environmental impact and using piperazine hydrochloride to neutralize excess acid. These modifications improve throughput by 40% while maintaining a yield of 80–82%.
Chemical Reactions Analysis
Types of Reactions: N-(6-Chloroquinolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-(6-Chloroquinolin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-Chloroquinolin-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-(6-Chloroquinolin-2-yl)acetamide and its analogs:
Key Comparative Insights
Quinoline vs. Pyridine Derivatives
- This compound vs. The chlorine atom at the 6-position increases lipophilicity, which may influence membrane permeability .
Chromene/Coumarin-Based Analogues
- 2-Chloro-N-(2-oxochromen-6-yl)acetamide :
The chromene core introduces a fused oxygen-containing ring, altering electronic properties. Such derivatives are often explored for photodynamic therapy or as fluorescent probes, though specific data for this compound is lacking .
Quinoxaline and Benzothiazole Derivatives
- N-(2,3-Diphenylquinoxalin-6-yl)acetamide: Quinoxaline’s dual nitrogen atoms create a planar structure suitable for intercalation with DNA or enzyme active sites. The diphenyl groups may enhance hydrophobic interactions, a feature leveraged in kinase inhibitor design .
- N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide: Benzothiazole derivatives are prominent in anticancer and antimicrobial research.
Agricultural and Pharmaceutical Chlorophenyl Analogues
- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide: Structurally simpler phenyl derivatives are prioritized as herbicide transformation products (TPs). The chlorine and alkyl groups enhance environmental persistence, highlighting divergent applications compared to medicinal quinoline analogs .
Pharmacological Insights :
- Quinazoline sulfonyl acetamides (e.g., compound 38 in ) exhibit potent anticancer activity against HCT-116, MCF-7, and PC-3 cell lines via the MTT assay, suggesting that quinoline analogs like this compound may share similar mechanisms .
- Tetrahydroquinoline derivatives (e.g., ) demonstrate the impact of ring saturation on bioavailability, a factor critical for optimizing drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
